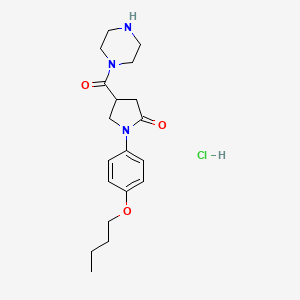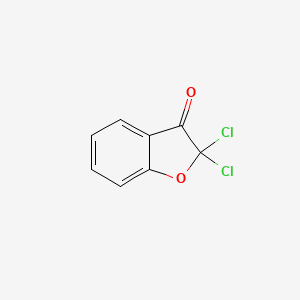![molecular formula C16H20S2Si B14673881 Silane, [bis(phenylthio)methyl]trimethyl- CAS No. 37891-39-7](/img/structure/B14673881.png)
Silane, [bis(phenylthio)methyl]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [bis(phenylthio)methyl]trimethyl- is an organosilicon compound with the molecular formula C10H16SSi and a molecular weight of 196.385 g/mol . . It is characterized by the presence of a silicon atom bonded to three methyl groups and a phenylthio group, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silane, [bis(phenylthio)methyl]trimethyl- can be synthesized through various methods. One common approach involves the reaction of trimethylsilyl chloride with phenylthiomethyl lithium . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like diethyl ether.
Industrial Production Methods
Industrial production of silane, [bis(phenylthio)methyl]trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [bis(phenylthio)methyl]trimethyl- undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydride donors such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylthio group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Various substituted silanes.
Applications De Recherche Scientifique
Silane, [bis(phenylthio)methyl]trimethyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of silane, [bis(phenylthio)methyl]trimethyl- involves the interaction of the phenylthio group with various molecular targets. The phenylthio group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds . The silicon atom in the compound can also participate in various reactions, such as hydrosilylation and cross-coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(phenyl)silane: Similar structure but lacks the phenylthio group.
Trimethyl(phenylethynyl)silane: Contains a phenylethynyl group instead of a phenylthio group.
Trimethyl(phenylthio)silane: Similar structure but with different substituents on the silicon atom.
Uniqueness
Silane, [bis(phenylthio)methyl]trimethyl- is unique due to the presence of both phenylthio and trimethylsilyl groups, which provide distinct reactivity and versatility in organic synthesis . This combination allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
37891-39-7 |
|---|---|
Formule moléculaire |
C16H20S2Si |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
bis(phenylsulfanyl)methyl-trimethylsilane |
InChI |
InChI=1S/C16H20S2Si/c1-19(2,3)16(17-14-10-6-4-7-11-14)18-15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
Clé InChI |
HPYOLIQEFJCHSW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14673803.png)


![Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate](/img/structure/B14673824.png)



![4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate](/img/structure/B14673851.png)



![[2-(Benzylsulfanyl)ethyl]benzene](/img/structure/B14673880.png)

